4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide
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Overview
Description
4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural components, which include a chlorophenoxy group, a pyridinyl group, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Preparation of 4-(2-chlorophenoxy)benzene-1-sulfonyl chloride: This intermediate is synthesized by reacting 2-chlorophenol with benzene-1-sulfonyl chloride in the presence of a base such as pyridine.
Coupling with pyridin-3-amine: The final step involves the reaction of 4-(2-chlorophenoxy)benzene-1-sulfonyl chloride with pyridin-3-amine to form the desired compound. This reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the chlorophenoxy and pyridinyl groups enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-bromophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide
- 4-(2-fluorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide
- 4-(2-methylphenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and binding interactions. The chlorophenoxy group can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable candidate for various applications.
Properties
IUPAC Name |
4-(2-chlorophenoxy)-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-16-5-1-2-6-17(16)23-14-7-9-15(10-8-14)24(21,22)20-13-4-3-11-19-12-13/h1-12,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVBIHPTFIGDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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